![molecular formula C8H9N B1272265 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 61599-85-7](/img/structure/B1272265.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine

概要

説明

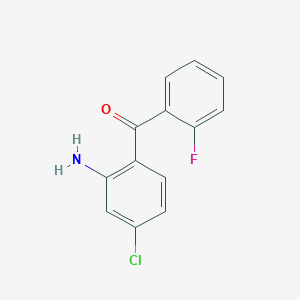

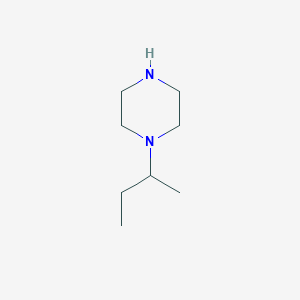

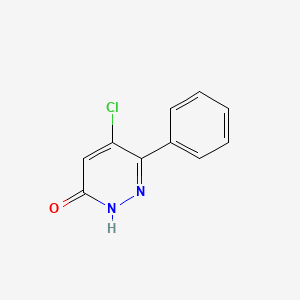

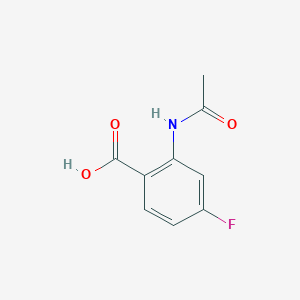

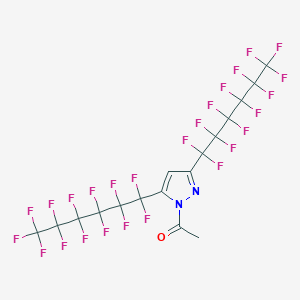

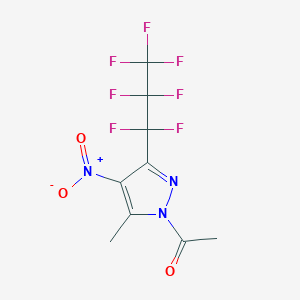

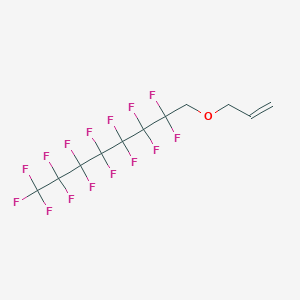

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Rapidly Reversible Degenerate Cope Rearrangement

- Study Overview : Investigation of structurally degenerate Cope rearrangement in bicyclo[5.1.0]octa-2,5-diene, a related compound, at room temperature (Doering & Roth, 1963).

Gradient Copolymer Preparation

- Study Overview : Development of alternating copolymers using a Bicyclo[4.2.0]oct-6-ene-7-carboxamide monomer in the presence of N-heterocyclic carbene-ruthenium catalyst (Boadi & Sampson, 2021).

Highly Regioselective Lithiation

- Study Overview : Demonstrating regioselective deprotonation and subsequent reaction with electrophiles to produce [η6-(2-R-bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium complexes (Kündig, Ferret & Rudolph, 1990).

Synthesis of Bicyclo[4.2.0]octa-2,4-dien-7-one

- Study Overview : Achieving the synthesis of bicyclo[4.2.0]octa-2,4-dien-7-one by trapping with benzylideneacetoneiron tricarbonyl (Brookhart, Nelson, Scholes & Watson, 1976).

Photochemistry of Bicyclo[4.2.0]octa-2,4,7-trienes

- Study Overview : Investigation of the thermal and photolytic behavior of bicyclo[4.2.0]octa-2,4,7-trienes, leading to different reaction pathways based on substituents (Warrener, Mccay, Tan & Russell, 1979).

Isomerization and Alternating Copolymers

- Study Overview : Utilizing Ru-Catalyzed isomerization for the synthesis of alternating copolymers from Bicyclo[4.2.0]oct-7-ene-7-carboxamides (Tan, Li, Parker & Sampson, 2015).

Safety and Hazards

While specific safety and hazard information for “Bicyclo[4.2.0]octa-1,3,5-trien-7-amine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

It’s known that the compound is used in the preparation of a range of tetraaryl-substituted bicyclo[420]octa-1,5,7-trienes .

Mode of Action

The compound interacts with its targets through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . This process is catalyzed by a rhodium(I) complex .

Result of Action

The compound’s role in the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes suggests it may have significant effects at the molecular level .

生化学分析

Biochemical Properties

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, including binding to active sites, allosteric modulation, or acting as a substrate or inhibitor .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in adaptive cellular responses, potentially altering its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range can lead to diminished efficacy or toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it may enhance or inhibit specific metabolic pathways, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, this compound may be transported into specific cellular compartments or tissues, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLLQUKHPTXIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372953 | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61599-85-7 | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

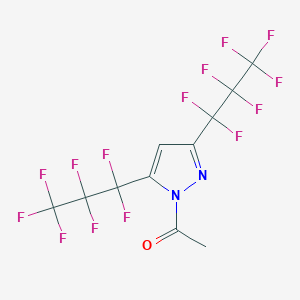

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)